2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde
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Overview
Description
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde is an organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by the presence of a chlorine atom at the 2-position and an aldehyde group at the 6-position of the pyrrolopyrimidine ring. It is a white to pale yellow crystalline solid and is primarily used in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-aminopyridine with α-bromo ketones, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper chloride (CuCl) under inert gas atmospheres .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method has been shown to be efficient in producing pyrrolopyrimidine derivatives with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid.
Reduction: 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-methanol.
Substitution: Various substituted pyrrolopyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the development of bioactive compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit tyrosine kinases, leading to the disruption of signaling pathways essential for cancer cell proliferation and survival. Additionally, it can induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2 .
Comparison with Similar Compounds
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine: Lacks the aldehyde group at the 6-position.
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde: Contains a morpholine ring and a thieno group, making it structurally more complex.
Uniqueness: 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group, which confer distinct reactivity and potential for diverse chemical modifications. This makes it a versatile intermediate in the synthesis of various bioactive compounds .
Properties
Molecular Formula |
C7H4ClN3O |
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Molecular Weight |
181.58 g/mol |
IUPAC Name |
2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C7H4ClN3O/c8-7-9-2-6-5(11-7)1-4(3-12)10-6/h1-3,10H |
InChI Key |
IFLSPECVWJXIEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=CN=C(N=C21)Cl)C=O |
Origin of Product |
United States |
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